molecular formula C₈¹³C₆H₁₀I₂O₄ B1160119 3,5-Diiodo Thyroacetic Acid-13C6

3,5-Diiodo Thyroacetic Acid-13C6

Cat. No.: B1160119
M. Wt: 501.99
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diiodo Thyroacetic Acid-13C6 is a high-purity, stable isotope-labeled (13C6) compound primarily utilized as a critical internal standard in High-Performance Liquid Chromatography (HPLC) for precise quantitative analysis . This analytical standard is vital in pharmaceutical research and development, enabling accurate quantification and method validation during drug discovery and development processes . As a labeled analog of thyroacetic acid derivatives, it serves as a valuable chemical tool in metabolic studies and in the investigation of thyroid hormone pathways and their analogs. The incorporation of the 13C6 label provides superior mass spectrometry data, minimizing ion suppression and facilitating clear differentiation from the endogenous compound in complex biological matrices. Researchers employ this compound to ensure data accuracy and reliability in demanding analytical applications. This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the provided Material Safety Data Sheet (MSDS) for comprehensive handling, safety, and storage information .

Properties

Molecular Formula

C₈¹³C₆H₁₀I₂O₄

Molecular Weight

501.99

Synonyms

4-(4-Hydroxyphenoxy)-3,5-diiodobenzeneacetic Acid-13C6;  [4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]acetic Acid-13C6;  Diac-13C6;  NSC 90463-13C6; 

Origin of Product

United States

Advanced Analytical Applications in Research Utilizing 3,5 Diiodo Thyroacetic Acid 13c6

Isotope Dilution Mass Spectrometry (IDMS) for Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantitative method that relies on the addition of a known amount of an isotopically labeled standard to a sample. 3,5-Diiodo Thyroacetic Acid-13C6 serves as an exemplary internal standard for this purpose. The use of 13C-labeled standards is critical for the accurate measurement of thyroid hormone metabolites, which often exist at very low concentrations in complex biological samples. cerilliant.com This approach offers superior accuracy and specificity over traditional methods like radioimmunoassays, which can be limited by cross-reactivity and lack of specificity. cerilliant.comnih.gov Furthermore, 13C-labeled standards help to eliminate potential analytical issues such as isotopic exchange that can occur with other labeled standards, for instance, those using deuterium (B1214612). cerilliant.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols for Thyroid Hormone Metabolites

Modern research relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the simultaneous measurement of a wide array of thyroid hormone metabolites. oup.comnih.gov In these protocols, this compound and other 13C-labeled analogues are indispensable. A typical LC-MS/MS workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation often includes a protein precipitation step, using a solvent like acetonitrile, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest from the sample matrix. nih.govoup.comnih.gov For instance, a method for analyzing thyronines and thyronamines from cell culture media utilized LLE with an isopropanol-tert-butyl methyl ether mixture. nih.gov

Chromatographic separation is commonly achieved using a C18 reverse-phase column with a gradient elution, often involving methanol (B129727) and water with additives like formic acid. nih.govnih.gov This allows for the separation of structurally similar metabolites within a short run time, often under 10 minutes. nih.govthermofisher.com The separated analytes are then introduced into the tandem mass spectrometer, which is set to monitor specific precursor-to-product ion transitions for each analyte and its corresponding labeled internal standard, ensuring highly selective quantification.

Optimization for High Sensitivity and Specificity in Complex Biological Matrices

Achieving high sensitivity and specificity is paramount when analyzing thyroid hormone metabolites due to their low physiological concentrations and the inherent complexity of biological matrices such as serum or cell lysates. cerilliant.comthermofisher.com The matrix can contain numerous interfering substances that may suppress or enhance the analyte signal, leading to inaccurate results.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. Since the internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same matrix effects during ionization. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to precise and accurate quantification. cerilliant.comnih.gov Method validation studies demonstrate high precision, accuracy, and linearity over a wide range of concentrations, with lower limits of quantification (LLOQ) often in the low nanomolar to picomolar range. oup.comnih.gov

Table 1: Example of LC-MS/MS Method Validation Parameters for Thyroid Hormone Metabolites This table presents a generalized view of typical validation results based on published research.

Parameter Typical Value/Range Reference
Linearity (R²) >0.99 nih.gov
Lower Limit of Quantification (LLOQ) 0.03 - 1.0 nM oup.comnih.gov
Inter-assay Precision (%CV) < 15% nih.gov
Intra-assay Precision (%CV) < 10% nih.gov

Role as an Internal Standard in Comprehensive Thyroid Hormone Metabolite Panels

Research into the complete spectrum of thyroid hormone action requires the ability to measure not just the primary hormones T4 and T3, but also a wide range of their metabolites, including various iodothyronines and iodothyroacetic acids. oup.com this compound is a key component of the suite of internal standards needed for these comprehensive panels. The development and synthesis of 13C6-labeled analogues for metabolites like L-thyronine (T0), 3,5-diiodothyronine (B1216456) (3,5-T2), 3,3',5-triiodothyroacetic acid (TA3), and 3,3',5,5'-tetraiodothyroacetic acid (TA4) have been crucial for advancing this area of research. eur.nl

These multi-analyte methods allow for the simultaneous quantification of nine or more metabolites from a single sample, providing a detailed snapshot of thyroid hormone metabolism. oup.comnih.gov Such comprehensive panels are invaluable for exploring the (patho)physiological roles of these less-studied metabolites and for understanding the intricate regulation of thyroid hormone metabolism in various states of health and disease. oup.com

Tracer Studies in Biochemical Pathways (excluding human clinical outcomes)

Beyond its use in quantification, this compound can be employed as a tracer in metabolic studies. By introducing the labeled compound into a biological system, such as a cell culture, researchers can track its movement and transformation, providing insights into specific biochemical pathways. plos.org

Elucidation of Metabolic Fates and Turnover Rates of Thyroacetic Acids

Isotopically labeled thyroacetic acids are powerful tools for elucidating the metabolic fates and turnover rates of these compounds. In such studies, a cell line or tissue preparation is incubated with the labeled compound, and at various time points, samples are collected and analyzed by LC-MS/MS. This allows researchers to identify the products of metabolism and to calculate the rate at which the parent compound is consumed and its metabolites are formed.

For example, a study using labeled 3-iodothyronamine (B1242423) (3-T1AM) in a rat thyrocyte cell line (PCCL3) successfully demonstrated its uptake and subsequent metabolism. plos.org The same principles are directly applicable to studying the metabolic pathways of 3,5-Diiodo Thyroacetic Acid. This could involve tracking its conversion to other metabolites or determining its rate of clearance from the system, which for some thyroacetic acids is known to be rapid. nih.gov

Investigation of Enzymatic Transformations Involving Thyroacetic Acids (e.g., deiodination, oxidative deamination)

The metabolism of thyroid hormones and their analogues is primarily governed by a series of enzymatic transformations. The key enzymes involved are the deiodinases (DIO1, DIO2, and DIO3), which remove iodine atoms, and other enzymes responsible for processes like oxidative deamination, which converts iodothyronines to iodothyroacetic acids. oup.comnih.govnih.gov

Using this compound as a substrate in in-vitro enzymatic assays or cell-based models allows for the direct investigation of these transformations. For instance, researchers can determine if 3,5-Diiodo Thyroacetic Acid is a substrate for any of the deiodinase enzymes by monitoring the appearance of the corresponding 13C6-labeled mono-iodinated thyroacetic acid. Studies have confirmed that deiodinases are responsible for the sequential deiodination of thyronines, and similar processes are expected for their acetic acid derivatives. nih.govnih.gov Likewise, the process of oxidative deamination, which forms thyroacetic acids, has been identified as a significant deactivation pathway for thyronamines. plos.orgnih.gov Tracer studies with labeled thyroacetic acids can help to fully characterize the enzymes involved and the kinetics of these metabolic reactions.

Table 2: Mentioned Compounds

Compound Name Abbreviation
This compound -
3,5-Diiodothyroacetic acid T2A
3,3',5-Triiodothyroacetic acid Triac, TA3
3,3',5,5'-Tetraiodothyroacetic acid Tetrac, TA4
3,3',5,5'-Tetraiodo-L-thyronine Thyroxine, T4
3,3',5-Triiodo-L-thyronine T3
3,3',5'-Triiodothyronine Reverse T3, rT3
3,5-Diiodo-L-thyronine 3,5-T2
3,3'-Diiodo-L-thyronine 3,3'-T2
3-Iodothyronamine 3-T1AM
3-Iodothyroacetic acid TA1

Biochemical and Molecular Mechanistic Investigations of Iodothyroacetic Acids in Model Systems

Formation Pathways of Iodothyroacetic Acids from Precursors

The generation of iodothyroacetic acids, including 3,5-diiodothyroacetic acid, is a significant catabolic route for thyroid hormone-related compounds. nih.gov This process involves the transformation of iodothyronamines through enzymatic actions. nih.gov

Role of Amine Oxidases and Aldehyde Dehydrogenases in Deamination of Iodothyronamines

The conversion of iodothyronamines to iodothyroacetic acids is a two-step enzymatic process. nih.gov Initially, iodothyronamines undergo oxidative deamination, a reaction catalyzed by amine oxidases such as monoamine oxidase (MAO) or semicarbazide-sensitive amine oxidase (SSAO). nih.gov This step transforms the amine group of the iodothyronamine into an aldehyde.

Following the initial deamination, the resulting aldehyde intermediate is further oxidized to a carboxylic acid, yielding the corresponding thyroacetic acid. nih.gov This subsequent oxidation is carried out by aldehyde dehydrogenase (ALDH), a NAD-dependent enzyme found in various mammalian tissues that can act on a wide array of aldehydes. nih.gov Experimental evidence from studies using cultured cells, ex-vivo tissue homogenates, and in vivo models demonstrates that this conversion of iodothyronamines to iodothyroacetic acids is a robust and established catabolic pathway. nih.gov

Relationship to Broader Iodothyronine Metabolism

Iodothyroacetic acids are recognized metabolites of iodothyronines, such as thyroxine (T4). nih.gov The traditional pathway for their formation was thought to be the conversion of iodothyronines to their keto-acid intermediates by L-aminoacid oxidase or transaminases. nih.gov However, the deamination of iodothyronamines presents an alternative and significant metabolic route. nih.gov

Interactions with Transport Systems in Cellular Research Models

The movement of iodothyroacetic acids across cell membranes is a critical aspect of their biological activity and is facilitated by specific transport proteins.

Characterization of Membrane Transporters for Thyroacetic Acids in vitro

Several membrane transporters have been identified as being involved in the transport of thyroid hormones and their derivatives. These include members of the monocarboxylate transporter (MCT) family, such as MCT8 and MCT10, and the organic anion transporting polypeptide (OATP) family, particularly OATP1C1. nih.govnih.gov While much of the research has focused on the transport of T3 and T4, these transporters also handle other iodothyronine derivatives. nih.gov

Studies have shown that MCT8 and MCT10 are efficient transporters of thyroid hormones, facilitating both uptake and efflux. nih.govnih.gov OATP1C1 is another key transporter, particularly for T4 and reverse T3 (rT3). nih.gov L-type amino acid transporters (LATs), such as LAT1 and LAT2, also contribute to the cellular uptake of iodothyronines. nih.govnih.gov The substrate specificity of these transporters varies, with some showing a preference for certain iodothyronines over others. nih.govnih.gov

TransporterPrimary SubstratesTransport Characteristics
MCT8 T3, T4Facilitates both cellular uptake and efflux. nih.govnih.gov
MCT10 T3, T4, Aromatic Amino AcidsFacilitates both cellular uptake and efflux; shows higher activity for T3 than T4. nih.govnih.gov
OATP1C1 T4, rT3High-affinity uptake transporter. nih.gov
LAT1 3,3'-T2, rT3, T3, T4Facilitates cellular entry of various iodothyronines. nih.gov
LAT2 3,3'-T2, T3Shows significant cellular uptake of T3 and 3,3'-T2. nih.gov

Studies on Cellular Uptake and Efflux Mechanisms (e.g., in vitro cell lines, Xenopus oocytes)

Cellular uptake and efflux of thyroid hormone derivatives have been extensively studied in various in vitro models, including cultured cell lines like COS-1 and the Xenopus laevis oocyte expression system. nih.govnih.govmdpi.com

Transfection of cell lines with cDNAs for specific transporters, such as MCT8 and MCT10, has allowed for detailed characterization of their transport capabilities. nih.gov For instance, studies in COS-1 cells have demonstrated that both human MCT8 and MCT10 significantly stimulate the cellular uptake of T3 and T4. nih.gov Co-expression with the cytosolic thyroid hormone-binding protein µ-crystallin (CRYM) further enhances the cellular accumulation of these hormones, indicating that these transporters facilitate both entry into and exit from the cell. nih.gov

The Xenopus laevis oocyte system is another powerful tool for studying transport mechanisms. nih.govmdpi.com Its large size and efficient expression of exogenous proteins make it ideal for functional characterization of transporters. nih.govmdpi.com This system allows for the precise measurement of substrate transport and has been used to investigate the kinetics and specificity of various thyroid hormone transporters. nih.govnih.gov It is crucial in these studies to distinguish the activity of the expressed transporter from the endogenous transport systems present in the oocyte. nih.gov

Insights into Deiodination Enzymes and Substrate Specificities for Thyroacetic Acids

Deiodination, the removal of iodine atoms, is a key step in the metabolism and regulation of thyroid hormone activity. nih.govnih.gov This process is catalyzed by a family of enzymes known as deiodinases. nih.govnih.gov

There are three main types of deiodinases (D1, D2, and D3), which are selenoenzymes that exhibit different substrate specificities, tissue distributions, and catalytic properties. nih.govnih.govnih.gov

Type 1 deiodinase (D1) and Type 2 deiodinase (D2) are primarily involved in the activation of thyroid hormone by converting T4 to the more biologically active T3. nih.govnih.gov

Type 3 deiodinase (D3) is the main inactivating deiodinase, converting T4 to rT3 and T3 to 3,3'-diiodothyronine (B1196669) (T2). nih.govnih.gov

While the primary substrates for deiodinases are iodothyronines, these enzymes can also act on their acetic acid analogues. nih.gov The deiodination of thyroacetic acids is an important metabolic pathway. For example, 3,5-diiodothyroacetic acid can be a product of the deiodination of other more iodinated thyroacetic acids. The specificities of the different deiodinases for thyroacetic acid substrates are an area of ongoing research. The process of deiodination plays a crucial role in determining the local and systemic concentrations of active thyroid hormone metabolites. nih.govnih.gov

Deiodinase TypePrimary FunctionKey Substrates
D1 Activation & InactivationT4, rT3
D2 ActivationT4
D3 InactivationT4, T3

Substrate Recognition by Iodothyronine Deiodinases (Dio1, Dio2, Dio3)

Iodothyronine deiodinases are a family of selenoenzymes that play a crucial role in the activation and inactivation of thyroid hormones. wikipedia.orgnih.gov These enzymes, designated as Dio1, Dio2, and Dio3, exhibit distinct substrate specificities, tissue distributions, and catalytic properties, which collectively regulate the local and systemic availability of active thyroid hormone. nih.gove-enm.org

The conversion of the prohormone thyroxine (T4) to the biologically active 3,5,3'-triiodothyronine (T3) is a critical activation step mediated by Dio1 and Dio2. nih.gov Conversely, Dio3, and to some extent Dio1, are responsible for the inactivation of thyroid hormones by removing an inner ring iodine atom. nih.govnih.gov The recognition of substrates by these deiodinases is a key determinant of thyroid hormone signaling. nih.gov

While the primary substrates for deiodinases are iodothyronines, studies have explored the interaction of their acetic acid analogs, such as 3,5-diiodothyroacetic acid, with these enzymes. Research indicates that 3,5-diiodo-L-thyronine (T2), a related compound, can influence deiodinase activity. For instance, in rat anterior pituitaries and GH3 cells, 3,5-T2 has been shown to stimulate type 1 5'-deiodinase (Dio1) activity. nih.gov This suggests that the di-iodinated structure is recognized by the enzyme, although the specific kinetics of 3,5-diiodothyroacetic acid as a substrate for each deiodinase isoform require further detailed investigation. The presence of selenocysteine (B57510) in the active center of deiodinases is critical for their catalytic efficiency and substrate affinity. nih.gov

Regioselectivity of Enzymatic Transformations in vitro

The regioselectivity of deiodinases determines whether a thyroid hormone molecule is activated or inactivated. Outer ring deiodination (ORD) by Dio1 and Dio2 produces the more active T3 from T4, while inner ring deiodination (IRD) by Dio3 converts T4 to the inactive reverse T3 (rT3) and T3 to 3,3'-diiodothyronine (T2). nih.govnih.gov

In vitro studies are essential to delineate the specific enzymatic transformations of thyroid hormone analogs. For 3,5-diiodothyroacetic acid, the potential sites for deiodination would be the removal of one of the iodine atoms at the 3 or 5 position. However, detailed studies on the regioselective metabolism of 3,5-diiodothyroacetic acid by isolated deiodinase isoforms are not extensively documented in the provided search results. The metabolism of the related compound 3,5-diiodo-L-thyronine (3,5-T2) has been shown to be influenced by deiodinase inhibitors, indicating it is a substrate for these enzymes. nih.gov This implies that its acetic acid analog would likely also interact with deiodinases, though the precise regioselectivity of this interaction remains to be fully elucidated.

Receptor Interactions and Signaling Mechanisms in Experimental Systems

The biological effects of thyroid hormones and their analogs are primarily mediated through their interaction with nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. wikipedia.orgyoutube.com

Binding Affinity to Thyroid Hormone Receptors (TRs) in vitro/ex vivo

The affinity of a compound for thyroid hormone receptors is a key indicator of its potential to elicit a genomic response. nih.gov In vitro and ex vivo binding assays are used to determine the relative affinity of various ligands for TRs.

While specific binding affinity data for 3,5-diiodothyroacetic acid to TRs is not available in the provided results, studies on the closely related 3,5-diiodo-L-thyronine (3,5-T2) provide some context. Research has shown that the binding affinity of thyroid hormone metabolites can vary significantly. For instance, a study on the binding of various thyroid hormone metabolites to the distributor protein thyroxine-binding globulin (TBG) showed that 3,5-T2 has a lower affinity compared to T4 and T3. nih.gov Another study reported that 3'-acetyl-3,5-diiodo-L-thyronine has a low affinity for the T3-receptor in isolated rat hepatic nuclei, representing only 0.5% of the affinity of T3. nih.gov This suggests that modifications to the thyronine structure, including the side chain, can significantly impact receptor binding.

Table 1: Relative Binding Affinity of Selected Thyroid Hormone Analogs to Thyroid Hormone Receptors

CompoundRelative Binding Affinity (%) (T3 = 100%)
3,5,3'-Triiodo-L-thyronine (T3)100
3'-Acetyl-3,5-diiodo-L-thyronine0.5 nih.gov

Modulation of Cellular Pathways and Gene Expression in Research Models

Upon binding to TRs, thyroid hormones and their analogs can modulate the expression of a wide range of genes, thereby influencing various cellular pathways. wikipedia.orgyoutube.com This regulation is a cornerstone of thyroid hormone action.

Studies using research models have demonstrated that 3,5-diiodo-L-thyronine (3,5-T2) can modulate the expression of genes involved in lipid metabolism. For example, in a rat model of fatty liver, 3,5-T2 was shown to influence the transcription profiles of genes related to lipid oxidation, storage, and secretion. nih.gov Specifically, it was suggested to prevent lipid storage in lipid droplets and promote lipid mobilization and oxidation. nih.gov In HepG2 cells, 3,5-T2 has been observed to block the proteolytic cleavage of sterol regulatory element-binding protein-1 (SREBP-1), which in turn reduces the expression of fatty acid synthase. frontiersin.org This effect was dependent on the activation of several signaling pathways, including MAPK, ERK, p38, Akt, and PKC-δ. frontiersin.org Furthermore, in the fetal brain of mice lacking the type 3 deiodinase (Dio3), an enzyme that inactivates thyroid hormones, there is increased expression of T3-responsive genes, highlighting the sensitivity of the developing brain to thyroid hormone levels. nih.gov

Effects on Mitochondrial Function in Research Models (e.g., oxygen consumption, oxidative capacity)

Beyond their genomic effects, thyroid hormones and their analogs are known to have direct and rapid effects on mitochondrial function. nih.gov These non-genomic actions can significantly impact cellular energy metabolism.

Research has extensively documented the effects of 3,5-diiodo-L-thyronine (3,5-T2) on mitochondria. Administration of 3,5-T2 to rats has been shown to rapidly increase mitochondrial respiration and stimulate substrate oxidation. nih.gov Specifically, it enhances the oxidation of fatty acids. nih.gov Studies in hypothyroid rats revealed that 3,5-T2 administration selectively restored the activity of Complex II of the respiratory chain and increased glycerol-3-phosphate dehydrogenase (G3PDH)-linked respiratory pathways. nih.gov This indicates that 3,5-T2 can directly influence the kinetic properties of specific mitochondrial respiratory pathways, leading to a rapid response in the organelle. nih.gov Furthermore, 3,5-T2 has been found to enhance mitochondrial thermogenesis by activating proton leak pathways, an effect that is dependent on the presence of free fatty acids. nih.gov Recent studies also suggest a protective role for 3,5-T2 against oxidative stress in the liver, as evidenced by a decrease in mitochondrial oxidative stress markers. frontiersin.org

Table 2: Effects of 3,5-Diiodo-L-thyronine (3,5-T2) on Mitochondrial Respiration in Rat Liver

Respiratory StateEffect of 3,5-T2 AdministrationApproximate Increase
State 4 RespirationStimulated~30% nih.gov
State 3 RespirationStimulated~30% nih.gov

Note: Data is for 3,5-diiodo-L-thyronine (T2), a closely related compound to 3,5-diiodo-thyroacetic acid.

Role in Fundamental Thyroid Hormone Research and Metabolomics

Contribution to Understanding Non-Canonical Thyroid Hormone Actions

Thyroid hormone actions are broadly categorized into canonical and non-canonical pathways. The canonical pathway involves the thyroid hormone binding to nuclear receptors (TRs), which then bind to specific DNA sequences (thyroid hormone response elements) to regulate gene transcription. nih.gov This process is primarily genomic and relatively slow. In contrast, non-canonical actions are independent of this direct gene regulation and can be initiated more rapidly. nih.gov These actions can still be mediated by TRs interacting with other signaling proteins or can be entirely independent of nuclear TRs, involving, for instance, binding to proteins in the cell membrane or mitochondria. nih.govnih.gov

The study of 3,5-Diiodo Thyroacetic Acid-13C6 and its unlabeled form is instrumental in dissecting these non-canonical pathways. Research on related metabolites like 3,5-diiodo-L-thyronine (3,5-T2) has shown that they can exert significant metabolic effects, many of which are believed to occur through non-canonical, TR-independent mechanisms, with mitochondria being a primary target. nih.govnih.gov For example, T3-induced cardiac hypertrophy has been shown in mouse models to be mediated by non-canonical TRα action. nih.gov To investigate whether DIAC or other metabolites participate in such pathways, researchers must be able to accurately measure their concentrations in tissues and cellular compartments.

This is the critical role of this compound. By adding a known quantity of this stable isotope-labeled compound to a biological sample, it serves as an internal standard in LC-MS/MS analysis. This technique, known as isotope dilution mass spectrometry, corrects for any loss of the analyte during sample preparation and analysis, allowing for highly accurate quantification of the endogenous, unlabeled DIAC. This precision enables researchers to establish definitive correlations between the concentration of a specific metabolite and the observation of a non-canonical biological effect, thereby helping to uncover new signaling roles for thyroid hormone derivatives.

Elucidating Novel Thyroid Hormone Metabolite Roles in Non-Clinical Models

Beyond the well-known hormones thyroxine (T4) and triiodothyronine (T3), the body produces a diverse array of other thyroid hormone metabolites (THMs) through pathways like deiodination and oxidative deamination. eur.nleur.nl The specific biological roles of many of these metabolites, including the thyroacetic acid derivatives, are still under active investigation. eur.nlnih.gov Non-clinical models, such as cell cultures and animal studies, are essential for this exploratory research.

The use of stable isotope-labeled standards, including this compound, has revolutionized this field by enabling the development of robust and sensitive analytical methods to simultaneously measure a wide panel of THMs. eur.nl This allows for a comprehensive metabolic profiling, or "metabolomics," approach. For instance, studies in rodent models have shown that the related metabolite 3,5-T2 can increase resting metabolic rate, induce beneficial hypolipidemic effects, and improve glucose uptake in muscle. nih.govnih.gov Another acetic acid metabolite, 3,3',5-triiodothyroacetic acid (Triac), has been shown to potently stimulate Purkinje cell development in murine cerebellar cultures. researchgate.net

By using this compound as a tool, researchers can precisely quantify endogenous DIAC in these experimental models under various conditions (e.g., in diet-induced obesity models) to see how its levels change and correlate with metabolic outcomes. nih.gov This helps to build a functional understanding of these novel metabolites, as summarized by the findings on related compounds in Table 1.

Table 1: Research Findings on Related Thyroid Metabolites in Non-Clinical Models

MetaboliteNon-Clinical ModelObserved EffectReference
3,5-diiodo-L-thyronine (3,5-T2)Rat Primary HepatocytesReduces lipid droplet size and number; triggers phosphorylation of Akt. nih.gov
3,5-diiodo-L-thyronine (3,5-T2)Diet-Induced Obese MiceDecreases body weight and blood glucose levels. nih.gov
3,5-diiodo-L-thyronine (3,5-T2)Rat Skeletal MuscleEnhances mitochondrial fatty acid oxidation and thermogenesis. nih.gov
3,5-diiodothyropropionic acid (DITPA)Thyroidectomized RatsPrevents myocardial arteriolar loss independent of changes in cardiac function. nih.gov
3,3',5,5'-tetraiodothyroacetic acid (Tetrac)Transfected COS1 CellsMetabolized by type 2 deiodinase into the active compound Triac. researchgate.net

Implications for Homeostasis and Metabolic Studies in Experimental Systems

Homeostasis is the state of steady internal conditions maintained by living things. Thyroid hormones are master regulators of metabolic homeostasis, influencing energy expenditure, growth, and the metabolism of lipids and glucose. nih.govnih.gov Studying the intricate network of thyroid hormone metabolism is therefore crucial to understanding both health and disease. Stable isotope-labeled compounds are powerful tools for these investigations, offering significant advantages over older methods by allowing for the safe tracing of metabolic pathways in vivo. nih.gov

The application of this compound extends beyond its use as a simple quantification standard. In tracer studies, it can be introduced into an experimental system (e.g., administered to a research animal or added to a cell culture) to follow its metabolic fate. Researchers can track the rate at which it is absorbed, distributed to different tissues, potentially converted into other metabolites, and ultimately eliminated. This provides dynamic information on metabolic fluxes, which is far more insightful than the static measurement of concentrations at a single point in time. nih.gov

The development of comprehensive LC-MS/MS methods, which rely on a suite of 13C6-labeled internal standards (including those for T4, T3, rT3, 3,5-T2, Triac, and Tetrac), allows for the creation of detailed metabolic maps. eur.nlnih.gov These methods have been used to establish reference intervals for a panel of nine different THMs in healthy humans, revealing a broad dynamic concentration range among them (Table 2). eur.nl Applying these validated methods to experimental systems provides a powerful platform for investigating how thyroid hormone homeostasis is maintained in health and perturbed in disease states, such as in metabolic disorders or nonthyroidal illness syndrome. nih.gov

Table 2: Example of a Human Serum Thyroid Hormone Metabolite Panel Quantified Using Isotope Dilution LC-MS/MS

MetaboliteAbbreviationReference Interval (2.5th-97.5th percentile)
L-thyronineT04.9–11.3 ng/dL
3-monoiodothyronine3-T10.06–0.41 ng/dL
3,5-diiodothyronine (B1216456)3,5-T2&lt;0.13 ng/dL
3,3'-diiodothyronine (B1196669)3,3'-T20.25–0.77 ng/dL
3,3',5-triiodothyronineT366.4–129.9 ng/dL
3,3',5'-triiodothyroninerT315.0–64.1 ng/dL
3,3',5,5'-tetraiodothyronineT44.3–10.0 µg/dL
3,3',5-triiodothyroacetic acidTriac (TA3)Not Detected
3,3',5,5'-tetraiodothyroacetic acidTetrac (TA4)2.2–27.2 ng/dL

Reference intervals as reported in a study of 132 healthy males and 121 healthy females. eur.nl These methods rely on the use of stable isotope-labeled internal standards for each class of analyte.

Table 3: List of Compounds Mentioned

Abbreviation / Common NameFull Chemical Name
This compound[4-(4-Hydroxyphenoxy-13C6)-3,5-diiodophenyl]acetic acid
DIAC3,5-Diiodo Thyroacetic Acid
T4 / Thyroxine3,3',5,5'-tetraiodo-L-thyronine
T3 / Liothyronine3,3',5-triiodo-L-thyronine
rT33,3',5'-triiodo-L-thyronine
3,5-T23,5-diiodo-L-thyronine
3,3'-T23,3'-diiodo-L-thyronine
Triac / TA33,3',5-triiodothyroacetic acid
Tetrac / TA43,3',5,5'-tetraiodothyroacetic acid
DITPA3,5-diiodothyropropionic acid
T0L-thyronine
3-T13-monoiodothyronine

Limitations of Current Research and Future Directions for 3,5 Diiodo Thyroacetic Acid 13c6

Methodological Challenges in Quantification and Detection of Thyroacetic Acids

A primary obstacle in understanding the roles of thyroacetic acids, including 3,5-diiodo thyroacetic acid, is the difficulty in their accurate measurement in biological samples. For many years, immunoassays were the standard for quantifying thyroid hormones and their metabolites. nih.gov However, these methods have significant drawbacks when applied to the full spectrum of TH metabolites.

A major issue is antibody cross-reactivity. bioscientifica.com Antibodies developed for one hormone, such as T3, may react with structurally similar metabolites like triiodothyroacetic acid (Triac), leading to considerable overestimation of the metabolite's true concentration. bioscientifica.com Given that the circulating levels of primary thyroid hormones are often orders of magnitude higher than their metabolites, even minor cross-reactivity can render immunoassay results unreliable. bioscientifica.comnih.gov

The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has provided a more specific and sensitive alternative. nih.gov This technique allows for the physical separation of different metabolites before detection, overcoming the problem of cross-reactivity and enabling the baseline separation of isobaric compounds (molecules with the same mass but different structures), such as 3,5-T2 and 3,3'-T2. nih.gov The use of stable isotope-labeled internal standards, like 3,5-Diiodo Thyroacetic Acid-13C6, is central to the accuracy of LC-MS/MS methods, allowing for precise quantification by correcting for variations during sample preparation and analysis. eur.nlsigmaaldrich.com Despite its advantages, challenges remain in optimizing LC-MS/MS methods, including the need for derivatization to improve sensitivity for some analytes. nih.gov

Table 1: Comparison of Quantification Methods for Thyroacetic Acids

MethodAdvantagesDisadvantagesRelevance for 3,5-Diiodo Thyroacetic Acid
Immunoassays (e.g., RIA)- High throughput
  • Relatively low cost
  • - Significant cross-reactivity with other TH metabolites bioscientifica.com
  • Potential for overestimation of low-abundance compounds bioscientifica.com
  • Limited ability to distinguish between isomers
  • Generally unsuitable for precise, specific quantification due to high risk of interference from other iodothyronines.
    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)- High specificity and sensitivity nih.gov
  • Ability to separate isobaric and isomeric compounds nih.gov
  • Can measure multiple analytes simultaneously
  • Gold standard for quantitative analysis
  • - Higher cost and complexity
  • Lower throughput than immunoassays
  • May require chemical derivatization for optimal sensitivity nih.gov
  • The method of choice for accurate research. The use of this compound as an internal standard is crucial for achieving precise results. eur.nlsigmaaldrich.com

    Untapped Research Avenues for Specific Biochemical Roles in Model Systems

    The precise biological functions of many TH metabolites, including 3,5-diiodo thyroacetic acid, remain largely unknown. nih.gov Research has often focused on its amino acid precursor, 3,5-diiodo-L-thyronine (3,5-T2), which has been shown to be a metabolically active hormone that can influence energy expenditure, lipid metabolism, and mitochondrial function. nih.govwikipedia.orgnih.gov Studies in diet-induced obese mice, for example, have demonstrated that 3,5-T2 can reduce fat mass and suppress the hypothalamus-pituitary-thyroid (HPT) axis, indicating thyromimetic activity. nih.gov

    However, it is not clear if 3,5-diiodo thyroacetic acid shares these activities, acts as an antagonist, or is simply an inactive degradation product. Research on 3-iodothyroacetic acid (TA1) found that it lacked the significant cardiovascular and thermoregulatory effects of its precursor, 3-iodothyronamine (B1242423) (3-T1AM), suggesting that its formation represents an inactivation pathway. nih.gov This highlights the critical need to investigate each metabolite directly rather than extrapolating from its precursors.

    Future research should leverage this compound in sophisticated model systems to elucidate its specific roles. The use of the stable isotope label allows for unambiguous tracing of the compound's fate and effects in vivo and in vitro.

    Table 2: Potential Research Areas for this compound

    Research QuestionProposed Model SystemRationale
    Does 3,5-diiodo thyroacetic acid possess thyromimetic activity on the HPT axis?Diet-induced obese mouse models nih.govTo determine if it mimics the TSH-suppressive effects observed with its precursor, 3,5-T2, and another thyroacetic acid, Triac. nih.govnih.gov
    What is the impact on hepatic lipid metabolism?Primary hepatocyte cultures treated with fatty acids nih.govTo investigate whether it can reduce lipid accumulation in liver cells, a known effect of 3,5-T2. nih.gov The 13C6 label would help track its uptake and metabolism within the cells.
    Is it a substrate for deiodinase enzymes?In vitro assays with recombinant deiodinase enzymesTo determine the metabolic pathway and stability of the compound and identify its downstream metabolites, ultimately leading to the non-iodinated thyroacetic acid (TA0). bioscientifica.com
    Does it bind to and activate thyroid hormone receptors (TRs)?Cell-based reporter gene assays expressing TRα and TRβTo assess its direct genomic effects and compare its receptor binding affinity and activation potential to that of T3 and Triac. bioscientifica.comwikipedia.org

    Development of Further Labeled Analogues for Advanced Metabolic and Interaction Studies

    While this compound is an invaluable tool, the expansion of the library of labeled analogues is essential for a more comprehensive understanding of thyroacetic acid metabolism. The synthesis of 13C6-labeled analogues of thyroacetic acids like Triac (TA3) and Tetrac (TA4) has been successfully demonstrated, providing a blueprint for creating a wider range of research tools. eur.nl

    The synthetic routes often begin with a readily available labeled precursor, such as 13C6-bromo-benzene, which undergoes a series of chemical reactions, including Chan-Lam coupling, to build the final thyronine structure. eur.nl Subsequent purification by methods like preparative HPLC is necessary to isolate the pure labeled compounds. eur.nl

    Developing further analogues could involve:

    Different Isotopic Labels: While 13C is a stable and effective label, compounds labeled with other stable isotopes like 2H (deuterium) or 15N could be used in multi-isotope tracing experiments to follow the fate of different parts of the molecule simultaneously. Tritium (3H) labeling is another established method for creating radiolabeled compounds to study pharmacokinetics and tissue distribution. mdpi.com

    Labeled Precursors and Metabolites: Synthesizing labeled versions of potential precursors and downstream metabolites (e.g., monoiodothyroacetic acid, thyroacetic acid) would allow researchers to map the entire metabolic cascade. This would clarify the precise pathways of thyroacetic acid formation and degradation in vivo. bioscientifica.comnih.gov

    Labeled Analogues for Imaging: The development of analogues suitable for imaging techniques, for instance by incorporating a chelator for a radionuclide like 99mTc, could enable non-invasive, real-time visualization of the compound's distribution and accumulation in specific target tissues. researchgate.net

    These advanced tools would facilitate sophisticated studies into metabolic flux, transporter-mediated uptake into cells, and the dynamics of protein binding, providing a much deeper insight into the biology of the "thyronome"—the complete spectrum of thyroid hormone metabolites. nih.gov

    Q & A

    Q. What are the key synthetic pathways for preparing 3,5-Diiodo Thyroacetic Acid-13C6^{13}\text{C}_613C6​, and how does isotopic labeling influence experimental outcomes?

    Methodological Answer: The synthesis of 13C6^{13}\text{C}_6-labeled derivatives involves selective iodination of thyroacetic acid precursors under controlled conditions. For example, isotopic labeling is achieved by introducing 13C^{13}\text{C}-enriched reagents during the carboxyl group formation, ensuring uniform incorporation into the benzene rings . Key steps include:

    • Iodination : Sequential iodination at the 3,5 positions using iodine monochloride (ICl) in acetic acid.
    • Isotopic Purity : Validation via 1H^1\text{H} NMR (e.g., δ 6.69–6.52 ppm with JHC=156HzJ_{\text{HC}} = 156 \, \text{Hz}, confirming 13C^{13}\text{C}-labeled aromatic protons) .
    • Yield Optimization : Adjusting stoichiometry and reaction time to minimize byproducts like 3,3',5-triiodo derivatives .

    Q. How can researchers validate the structural integrity and isotopic purity of this compound^{13}\text{C}_613C6​?

    Methodological Answer: Combine spectroscopic and mass spectrometry techniques:

    • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm isotopic labeling (e.g., split signals due to 13C^{13}\text{C}-1H^1\text{H} coupling) .
    • Mass Spectrometry : High-resolution MS to verify isotopic enrichment (expected M+6M+6 peak for 13C6^{13}\text{C}_6).
    • Elemental Analysis : Quantify iodine content (>90% diiodo substitution) to rule out partial iodination .

    Advanced Research Questions

    Q. How do 3,5-diiodo substituents enhance nuclear receptor binding compared to alkyl analogs, and what methodological approaches quantify these interactions?

    Methodological Answer: The 3,5-diiodo groups contribute to receptor binding via polarizability and conformational constraints. Key findings include:

    • Binding Free Energy : 3,5-Diiodo substitution yields ΔG=7.2kcal/mol\Delta G = -7.2 \, \text{kcal/mol}, significantly stronger than dimethyl (ΔG=1.8kcal/mol\Delta G = -1.8 \, \text{kcal/mol}) or diethyl analogs .
    • Conformational Analysis : X-ray crystallography or molecular dynamics simulations show that iodine’s bulkiness enforces a perpendicular aromatic ring orientation, optimizing receptor fit .
    • Experimental Validation : Competitive binding assays using rat liver nuclear receptors, with KdK_d values calculated via Scatchard plots .

    Q. What challenges arise in maintaining isotopic stability during in vitro assays with this compound^{13}\text{C}_613C6​, and how can they be mitigated?

    Methodological Answer: Isotopic exchange or degradation can occur under specific conditions:

    • pH Sensitivity : Avoid alkaline buffers (pH > 9) to prevent 13C^{13}\text{C}-carboxyl group hydrolysis. Use Tris-HCl (pH 7.4) for stability .
    • Thermal Stability : Vibrational spectroscopy (e.g., IR) identifies degradation thresholds. For 3,5-diiodo analogs, avoid temperatures >80°C to prevent C-I bond cleavage (observed via loss of 1396 cm1^{-1} stretching vibrations) .
    • Storage : Lyophilize and store at -80°C under argon to minimize radiolytic decomposition .

    Q. How can isotopic labeling of this compound^{13}\text{C}_613C6​ improve tracer studies in thyroid hormone metabolism?

    Methodological Answer: 13C6^{13}\text{C}_6-labeling enables precise tracking of metabolic pathways:

    • Metabolite Profiling : Use LC-MS/MS to distinguish endogenous thyroacetic acids from 13C^{13}\text{C}-labeled analogs in serum (e.g., m/zm/z shifts of +6 in fragmentation patterns) .
    • Kinetic Studies : Administer labeled compound in cell cultures and quantify isotopic enrichment in metabolites like Triac (3,3',5-triiodo thyroacetic acid) via isotope dilution assays .
    • Receptor Turnover : Pulse-chase experiments with 13C^{13}\text{C}-labeled analogs to measure integrin avβ3 binding half-lives .

    Key Considerations for Experimental Design

    • Contradiction Alert : highlights that 3,5-diiodo substitution is optimal for receptor binding, but similar studies on thiadiazole analogs () suggest thermal instability. Researchers must balance binding efficacy with compound stability in assay design.
    • Isotopic Purity : Cross-validate synthesis batches using multiple techniques (NMR, MS) to ensure 13C6^{13}\text{C}_6 enrichment >98%, as impurities can skew metabolic tracer data .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.